2,4'-Dimethoxy-2'-hydroxychalcone
Overview
Description
2,4’-Dimethoxy-2’-hydroxychalcone is a chemical compound with the empirical formula C17H16O4 . It is a member of the chalcone class of compounds, which are known for their bioactive properties . Chalcones are generally α,β-unsaturated ketones consisting of two aromatic rings linked through a three-carbon alkenone unit .
Molecular Structure Analysis
The molecular structure of 2,4’-Dimethoxy-2’-hydroxychalcone consists of two aromatic rings (rings A and B) linked through a three-carbon alkenone unit . The presence of one or more phenolic hydroxyl functionalities is ubiquitous in naturally occurring chalcones .Physical and Chemical Properties Analysis
The molecular weight of 2,4’-Dimethoxy-2’-hydroxychalcone is 284.31 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . Its exact mass and monoisotopic mass are 284.10485899 g/mol .Scientific Research Applications
Anti-Inflammatory and Antioxidant Properties : Ballesteros et al. (1995) studied 2'-hydroxy-3,4-dimethoxy-3',4'-dimethylchalcone and related compounds, finding that they inhibited lipid peroxidation, reduced leukotriene B4 release from human neutrophils, and exerted topical anti-inflammatory effects in mice (Ballesteros et al., 1995).
Synthesis Techniques : Li Xiangdana (2012) reported the ultrasound-assisted synthesis of 3,4-Dimethoxy-4′-hydroxychalcone, highlighting a method that required shorter reaction time and resulted in a higher yield compared to previous methods (Li Xiangdana, 2012).
Potential Anticoagulants : Ganguly et al. (2013) described an efficient coupling of 2-hydroxychalcones with 4-hydroxycoumarin to synthesize potential anticoagulants with a 2,8-dioxabicyclo[3.3.1]nonane core (Ganguly et al., 2013).
Antioxidant and Anticancer Activities : Muhamad Rokim (2019) synthesized 3′,4′-dimethoxy flavonol from 3,4-dimethoxy-2’-hydroxychalcon and found it to exhibit antioxidant properties and weak anticancer activity (Muhamad Rokim, 2019).
Resonance-Assisted Intramolecular Hydrogen Bonding : Wachter-Jurcsak and Detmer (1999) investigated the resonance-assisted intramolecular hydrogen bonding in solutions of 4-(dimethylamino)-2'-hydroxychalcone, observing a linear relationship between chemical shift and temperature (Wachter-Jurcsak & Detmer, 1999).
Photochemical Applications : Mońka et al. (2020) studied the light-sensitivity of 4-dimethylamino-2′-hydroxychalcones, revealing their potential in photochemical synthesis due to reversible wavelength-dependent light-induced cyclization (Mońka et al., 2020).
Future Directions
Chalcones, including 2,4’-Dimethoxy-2’-hydroxychalcone, have significant therapeutic potential against various diseases . The synthesis of chalcone derivatives can potentially introduce a new chemical space for exploitation for new drug discovery . Further studies are needed to elucidate their structure-activity relationships, toxicity concerns, cellular basis of mode of action, and interactions with other molecules .
Biochemical Analysis
Biochemical Properties
2,4’-Dimethoxy-2’-hydroxychalcone interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to increase glutathione (GSH) levels by enhancing its biosynthesis . This interaction suggests that 2,4’-Dimethoxy-2’-hydroxychalcone may play a role in cellular redox homeostasis.
Cellular Effects
2,4’-Dimethoxy-2’-hydroxychalcone has been shown to influence cell function in several ways. For example, it has been found to have a hypoglycemic effect comparable to that of metformin, an antidiabetic drug, in male mice with type 2 diabetes . This suggests that 2,4’-Dimethoxy-2’-hydroxychalcone may influence cell signaling pathways and gene expression related to glucose metabolism.
Molecular Mechanism
At the molecular level, 2,4’-Dimethoxy-2’-hydroxychalcone exerts its effects through various mechanisms. For instance, it has been found to increase GSH levels by enhancing its biosynthesis . This suggests that 2,4’-Dimethoxy-2’-hydroxychalcone may interact with the enzymes involved in GSH synthesis, leading to increased GSH production and potentially influencing cellular redox status.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4’-Dimethoxy-2’-hydroxychalcone can change over time. For instance, it has been found that the amount of a related compound, 2’-hydroxy-4-methoxydihydrochalcone, gradually decreases over time, with a concurrent formation of flavone within 5 hours . This suggests that 2,4’-Dimethoxy-2’-hydroxychalcone may also undergo similar transformations over time.
Dosage Effects in Animal Models
In animal models, the effects of 2,4’-Dimethoxy-2’-hydroxychalcone can vary with different dosages. For example, in male mice with type 2 diabetes, 2,4’-Dimethoxy-2’-hydroxychalcone exhibited a hypoglycemic effect at doses of 200–300 mg/kg/day . This suggests that the compound’s effects may be dose-dependent.
Metabolic Pathways
2,4’-Dimethoxy-2’-hydroxychalcone is likely involved in various metabolic pathways. For instance, it has been found to enhance the biosynthesis of GSH , suggesting that it may interact with the enzymes involved in this pathway.
Subcellular Localization
Given its ability to influence GSH biosynthesis , it may be localized in the cytoplasm where GSH synthesis occurs.
Properties
IUPAC Name |
(E)-1-(2-hydroxy-4-methoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-20-13-8-9-14(16(19)11-13)15(18)10-7-12-5-3-4-6-17(12)21-2/h3-11,19H,1-2H3/b10-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOOAJSZRVJKCW-JXMROGBWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CC=C2OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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